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Compound of Interest

Compound Name:
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS No.: 148546-84-3

Cat. No.: B2798098

Get Quote

Executive Summary
Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a highly functionalized

aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2] Its structural core—a

3,4-dimethoxy-5-nitrobenzyl moiety—serves as a protected precursor to the pharmacologically

active catechol systems found in drugs like Entacapone and Opicapone.[1] This guide provides

a rigorous analysis of its physicochemical properties, validated synthetic protocols, and

downstream applications in drug discovery.[3]

Chemical Identity & Physicochemical Properties[6]
[7][8][9][10]
This compound is characterized by a high degree of oxygenation and the presence of a strong

electron-withdrawing nitro group, which significantly influences its reactivity in nucleophilic

aromatic substitution and reduction reactions.

Table 1: Physicochemical Specifications
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Property Data

IUPAC Name Methyl 3,4-dimethoxy-5-nitrobenzoate

CAS Number 148546-84-3

Molecular Formula C₁₀H₁₁NO₆

Molecular Weight 241.20 g/mol

Appearance White to pale yellow crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Melting Point Typically 70–75 °C (varies by purity/polymorph)

Key Functional Groups
Methyl ester (C-1), Methoxy (C-3, C-4), Nitro (C-

5)

Synthetic Methodologies
The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate typically proceeds via the

methylation of phenolic precursors.[1] The most robust industrial route involves the nitration of

methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) followed by O-methylation, or the direct

methylation of methyl 3,4-dihydroxy-5-nitrobenzoate.[1]

Protocol A: Methylation of Methyl 3,4-Dihydroxy-5-
nitrobenzoate
This method, adapted from recent medicinal chemistry literature (e.g., Marine Drugs 2021),

offers high yields and mild conditions.[1]

Reagents:

Substrate: Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq)

Alkylating Agent: Dimethyl sulfate (Me₂SO₄) (4.9–5.0 eq) or Methyl Iodide (MeI)[1]

Base: Potassium Carbonate (K₂CO₃) (5.0 eq)[1][4]
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Solvent: Acetonitrile (CH₃CN) or DMF

Step-by-Step Workflow:

Preparation: Charge a round-bottom flask with methyl 3,4-dihydroxy-5-nitrobenzoate (e.g.,

230 mg) and anhydrous K₂CO₃ (747 mg).

Solvation: Suspend the solids in anhydrous CH₃CN (10 mL) under an inert atmosphere (N₂

or Ar).

Addition: Add dimethyl sulfate (682 mg) dropwise via syringe to control the exotherm.

Reaction: Heat the mixture to reflux (approx. 80–82 °C) and stir for 4 hours. Monitor

consumption of starting material via TLC (EtOAc:Hexane 1:1).

Work-up: Cool to ambient temperature. Filter off the inorganic salts and wash the filter cake

with fresh CH₃CN.

Isolation: Concentrate the filtrate in vacuo. The residue is typically purified via silica gel

column chromatography (Gradient: EtOAc:Hexane 1:10 → 1:4).[4]

Yield: Expect quantitative conversion (>95%) to a white solid.

Expert Insight: The use of K₂CO₃ in acetonitrile is preferred over NaH/DMF for safety and ease

of workup. The reaction is driven by the formation of the phenoxide anion, which is highly

nucleophilic due to the electron-withdrawing nitro group at the ortho position (relative to the C-4

hydroxyl).

Reaction Mechanism & Pathway Visualization
The following diagram illustrates the conversion of the dihydroxy precursor to the target

dimethoxy ester. The mechanism follows a standard Sₙ2 pathway where the phenoxide oxygen
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attacks the methyl group of the alkylating agent.
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Me2SO4, K2CO3
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5-nitrobenzoate

 SN2 Methylation
(4h, >95% Yield)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the O-methylation of the catechol precursor.

Applications in Drug Discovery[6]
Methyl 3,4-dimethoxy-5-nitrobenzoate is a versatile intermediate.[1] Its primary utility lies in

its ability to be reduced to the corresponding aniline or hydrolyzed to the acid, serving as a

"masked" catechol.

COMT Inhibitor Synthesis
Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Tolcapone require a 3,4-

dihydroxy-5-nitrophenyl pharmacophore.[1]

Role: The dimethoxy ester serves as a stable precursor. The nitro group is already in place

(avoiding difficult nitration of sensitive catechols later).

Deprotection: The methoxy groups are typically cleaved using Lewis acids (e.g., BBr₃ or

AlCl₃/Pyridine) in the final stages to reveal the active catechol moiety.

Neuroprotective Agents (Aaptoline A Analogs)
Recent research (e.g., Lee et al., 2021) utilizes this ester to synthesize 7,8-dihydroxyquinoline

derivatives like Aaptoline A.

Workflow:

Reduction: The nitro group is reduced to an amine (using H₂/Pd-C).
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Cyclization: The resulting aniline is reacted with propargyl bromide or other electrophiles to

form the quinoline ring system.

Oxidation: The ring is aromatized to the final quinoline structure.

Table 2: Functional Transformations
Reaction Type

Reagent/Condition
s

Product Application

Nitro Reduction H₂, Pd/C, MeOH
Methyl 3-amino-4,5-

dimethoxybenzoate
Quinoline synthesis

Hydrolysis LiOH, THF/H₂O
3,4-Dimethoxy-5-

nitrobenzoic acid
Amide coupling

Demethylation BBr₃, DCM, -78°C
Methyl 3,4-dihydroxy-

5-nitrobenzoate

COMT inhibitor active

site

Safety & Handling (E-E-A-T)
While methyl 3,4-dimethoxy-5-nitrobenzoate is a stable solid, standard chemical hygiene is

mandatory due to the nitro group and potential toxicity of precursors.[1]

Hazards:

Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to

shock (though this specific ester is relatively stable).

Alkylating Agents: If using Me₂SO₄ or MeI during synthesis, extreme caution is required

(carcinogenic/highly toxic). Use a fume hood and double-gloving.[1]

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent

hydrolysis or slow oxidation.

Disposal: All organic waste containing nitro aromatics should be segregated and incinerated

by a licensed waste disposal service.
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Synthesis & Applications: Lee, J., et al. (2021). "Synthesis of Proposed Structure of Aaptoline

A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in

C. elegans." Marine Drugs, 19(10), 558.

Chemical Identity: National Center for Biotechnology Information (2024). PubChem

Compound Summary for CID 10878886 (Related Isomer: Methyl 4-hydroxy-3-methoxy-5-

nitrobenzoate).[1] [1]

COMT Inhibitor Context: Learmonth, D. A., et al. (2010). "Method for the preparation of
opicapone." Patent WO2010015546.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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